Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate
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Overview
Description
Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate is a heterocyclic compound that features a pyridine ring and a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and thiazole rings in its structure makes it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
It’s worth noting that structurally diverse pyridinium salts, which include pyridyl-based compounds, are quite familiar structures in many natural products and bioactive pharmaceuticals .
Mode of Action
Pyridinium salts have been highlighted for their synthetic routes, reactivity, and their importance in a wide range of research topics .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (pyg), have been studied . PyG has shown non-linear pharmacokinetics, with metabolism being enhanced approximately 2-fold during repeat dosing .
Action Environment
It’s worth noting that the physicochemical features of analogues of similar compounds have yielded significant findings on their many attributes, including solubility, propensity for lipid interactions, and affinity for selective receptor binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate typically involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often require refluxing in ethanol or another suitable solvent, with the use of a base such as triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-pyridyl)-2-thiazolecarboxylate: Similar structure but with the pyridine ring in a different position.
Methyl 4-(4-pyridyl)-2-thiazolecarboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
4-(4-Pyridyl)-2-thiazolecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its specific combination of pyridine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-pyridin-4-yl-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-13-9(7-16-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLUEVQSOXDFPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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